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Compound Name: Kelampayoside A

CAS No.: 87562-76-3

Cat. No.: B042667 Get Quote

This guide provides an in-depth analysis of the expected mass spectrometry (MS)

fragmentation pattern of Kelampayoside A, a phenolic glycoside of interest to researchers in

natural product chemistry, pharmacology, and drug development. By combining theoretical

knowledge with established fragmentation principles for analogous structures, this document

serves as a practical reference for identifying and characterizing Kelampayoside A in complex

matrices.

Introduction to Kelampayoside A: Structure and
Significance
Kelampayoside A is a phenolic glycoside with the chemical structure 3,4,5-trimethoxyphenyl

6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside[1]. Its molecular formula is C₂₀H₃₀O₁₃, and it

has a monoisotopic mass of approximately 478.1686 g/mol [1]. The molecule consists of a

3,4,5-trimethoxyphenyl aglycone linked via an O-glycosidic bond to a disaccharide moiety. This

disaccharide is composed of a glucose unit substituted at the 6-position with an apiose sugar.

The structural characterization of natural products like Kelampayoside A is crucial for

understanding their biological activities and potential therapeutic applications. Mass

spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful
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tool for the sensitive and specific identification of these compounds. A thorough understanding

of the fragmentation pattern is essential for confident structural elucidation.

Theoretical Fragmentation Pathway of
Kelampayoside A
The fragmentation of Kelampayoside A in tandem mass spectrometry (MS/MS) is predicted to

be dominated by the cleavage of its glycosidic linkages, a characteristic feature of O-

glycosides[2][3]. The presence of methoxy groups on the aglycone also introduces specific

fragmentation channels. The analysis below is based on positive ion mode electrospray

ionization (ESI), which would likely produce a protonated molecule [M+H]⁺ or a sodiated

adduct [M+Na]⁺.

Primary Fragmentation: Glycosidic Bond Cleavage
The most labile bonds in Kelampayoside A under collision-induced dissociation (CID) are the

O-glycosidic bonds. The initial fragmentation event is expected to be the cleavage of the bond

between the anomeric carbon of the glucose and the oxygen of the aglycone, or the bond

between the glucose and apiose units.

Loss of the terminal apiose unit: Cleavage of the interglycosidic bond would result in the

neutral loss of the apiose moiety (C₅H₈O₄, 132.04 Da). This would generate a fragment ion

corresponding to the protonated 3,4,5-trimethoxyphenyl glucoside.

Loss of the entire disaccharide: A more significant fragmentation would involve the cleavage

of the glycosidic bond linking the glucose to the aglycone. This would result in the neutral

loss of the entire disaccharide (apiosyl-glucose, C₁₁H₁₈O₉, 294.10 Da) and the formation of a

protonated aglycone ion.

Secondary Fragmentation of the Aglycone
Following the loss of the sugar moieties, the 3,4,5-trimethoxyphenyl aglycone ion can undergo

further fragmentation. A characteristic fragmentation for methoxylated aromatic compounds is

the loss of a methyl radical (•CH₃), which is a neutral loss of 15 Da[4][5]. Successive losses of

methyl radicals from the three methoxy groups are plausible.
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Visualization of the Proposed Fragmentation Pathway
The logical flow of the fragmentation of Kelampayoside A can be visualized as follows:

Kelampayoside A[M+H]+

[M+H - Apiose]+- C5H8O4 (132 Da)

[Aglycone+H]+- C11H18O9 (294 Da)

- C6H10O5 (162 Da)

[Aglycone+H - CH3]+- CH3 (15 Da) [Aglycone+H - 2CH3]+- CH3 (15 Da) [Aglycone+H - 3CH3]+- CH3 (15 Da)

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of protonated Kelampayoside A.

Comparative Analysis with Structurally Similar
Compounds
The predicted fragmentation pattern of Kelampayoside A can be compared with that of other

phenolic glycosides to build confidence in the identification. For instance, phenylpropanoid

glycosides, which also feature a phenolic aglycone attached to sugar moieties, exhibit similar

fragmentation behavior dominated by glycosidic bond cleavages[6][7]. Flavonoid glycosides,

another class of phenolic glycosides, also readily lose their sugar units upon fragmentation[8]

[9]. The key differentiator for Kelampayoside A will be the specific mass of the aglycone

(3,4,5-trimethoxyphenol) and the sequential losses of the apiose and glucose units.

Proposed Experimental Protocol for LC-MS/MS
Analysis
To experimentally determine the fragmentation pattern of Kelampayoside A, a robust and

sensitive LC-MS/MS method is required. The following protocol is a recommended starting

point, which can be further optimized based on the available instrumentation and specific

research needs.

Sample Preparation
Extraction: For plant material, an extraction with a polar solvent such as methanol or a

methanol/water mixture is recommended[10]. Sonication or maceration can be employed to
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improve extraction efficiency.

Purification (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) step

using a C18 cartridge can be used to clean up the extract and concentrate the analyte[11].

Final Preparation: The dried extract should be reconstituted in a solvent compatible with the

LC mobile phase, typically a methanol/water mixture. The solution should be filtered through

a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Conditions
Column: A reversed-phase C18 column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle

size) is suitable for separating phenolic glycosides.

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and

acetonitrile with 0.1% formic acid (Solvent B) is a common choice[10][11]. The formic acid

aids in protonation for positive ion mode ESI.

Gradient Program: A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min,

95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 2-5 µL.

Mass Spectrometry (MS) Conditions
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

MS Scan Mode: Full scan MS from m/z 100-1000 to identify the precursor ion of

Kelampayoside A ([M+H]⁺ at m/z 479.176).

MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 479.176.

Collision Energy: A stepped collision energy (e.g., 15, 30, 45 eV) is recommended to

generate a comprehensive fragmentation pattern[12].
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Key Instrument Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Cone Gas Flow: 50 L/h

Desolvation Gas Flow: 800 L/h

Experimental Workflow Diagram
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Caption: Workflow for the analysis of Kelampayoside A using LC-MS/MS.
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Predicted Key Fragment Ions for Kelampayoside A
Based on the theoretical fragmentation pathway, the following table summarizes the expected

key fragment ions for Kelampayoside A in positive ion mode ESI-MS/MS.

Fragment Ion Proposed Structure m/z (calculated) Neutral Loss

[M+H]⁺
Protonated

Kelampayoside A
479.176 -

[M+H - C₅H₈O₄]⁺

Protonated 3,4,5-

trimethoxyphenyl

glucoside

347.134 Apiose (132.042 Da)

[Aglycone+H]⁺
Protonated 3,4,5-

trimethoxyphenol
185.081

Apiosyl-glucose

(294.100 Da)

[Aglycone+H - CH₃]⁺ 170.058
Methyl radical (15.023

Da)

[Aglycone+H - 2CH₃]⁺ 155.035
2 x Methyl radical

(30.046 Da)

[Aglycone+H - 3CH₃]⁺ 140.012
3 x Methyl radical

(45.069 Da)

Conclusion
This guide provides a comprehensive theoretical framework for understanding and predicting

the mass spectrometric fragmentation pattern of Kelampayoside A. The primary fragmentation

pathway is expected to involve the sequential loss of the apiose and glucose sugar moieties,

followed by fragmentation of the 3,4,5-trimethoxyphenyl aglycone through the loss of methyl

radicals. The provided experimental protocol offers a robust starting point for the LC-MS/MS

analysis of this compound. By combining the theoretical predictions with experimental data,

researchers can confidently identify and characterize Kelampayoside A in various sample

matrices, facilitating further investigation into its biological properties and potential applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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